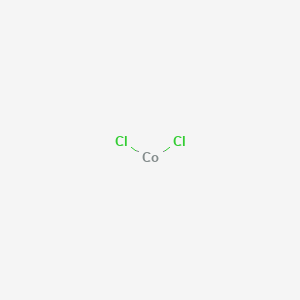

Cobalt chloride (CoCl2)

Overview

Description

Cobalt (II) chloride, also known as cobaltous chloride and cobalt dichloride, is a chemical compound. It contains cobalt in its +2 oxidation state. Its chemical formula is CoCl2. It contains cobalt and chloride ions . It acts as a weakly acidic inorganic salt, which is soluble in water .

Synthesis Analysis

The synthesis of cobalt chloride involves the recrystallization process. Recrystallization is a process of purification of solid. Since cobalt is a transition metal, it has various oxidation states .Molecular Structure Analysis

At room temperature, anhydrous cobalt chloride has the cadmium chloride structure (CdCl2) in which the cobalt (II) ions are octahedrally coordinated .Chemical Reactions Analysis

Cobalt chloride is involved in several chemical reactions. For instance, the equilibrium between two different colored Co (II) complex ions, [Co (H2O)6]2+ and [CoCl4]2-, exist together in equilibrium in solution in the presence of chloride ions . Another reaction is CoCl2 + O2 = CoO + Cl2, a Single Displacement (Substitution) reaction .Physical And Chemical Properties Analysis

Cobalt (II) chloride is a blue crystalline solid when anhydrous, and pink-purple when hydrated . It is soluble in water, methanol, and slightly soluble in acetone .Scientific Research Applications

Biomedical Applications

Cobalt nanoparticles (CoNPs), which can be synthesized from Cobalt Chloride, have a wide range of applications in biomedicine . The nano size and developed surface of CoNPs open up possibilities for use in various biomedical fields . They can be used as cytostatic agents against cancer, theranostic and diagnostic agents, and contrast agents in magnetic resonance imaging and photoacoustic methods .

Catalysis

Cobalt Chloride is used in the synthesis of various catalysts . Cobalt-based materials have been used in catalytic, electrocatalytic, photocatalytic, and photoelectrocatalytic water splitting . These materials have shown significant promise in the field of energy production, particularly in the context of sustainable energy solutions .

Humidity Indicators

Cobalt Chloride is used as a humidity indicator in weather instruments . In its anhydrous form, it changes color based on the humidity of the environment, making it useful for monitoring atmospheric conditions .

Electroplating

Anhydrous Cobalt Chloride is used in the electroplating of cobalt . This process is used to coat objects with a layer of cobalt to improve their properties, such as corrosion resistance, wear resistance, or aesthetic appeal .

Organic Chemistry

In organic chemistry, Cobalt Chloride serves as a precursor to cobaltocene . Cobaltocene is a good reducing agent and has applications in various chemical reactions .

Super Alloys

Cobalt is an important component in the production of super alloys . These alloys, which also include elements like iron, nickel, chromium, tungsten, aluminum, and titanium, do not rust and retain their physical and chemical properties at high temperatures . This makes them ideal for use in high-performance applications, such as jet engines or gas turbines .

Mechanism of Action

Target of Action

The primary target of CoCl2 is the myogenic regulatory factor myogenin . Myogenin plays a crucial role in muscle cell differentiation, and its downregulation by CoCl2 leads to a suppression of myoblast differentiation .

Mode of Action

CoCl2 interacts with its targets by creating a hypoxia-like state in vitro , referred to as chemical hypoxia . This is achieved by stabilizing the hypoxia-inducible factor 1α (HIF-1α) , a master regulator in the cellular adaptive response to hypoxia . The stabilization of HIF-1α leads to the downregulation of myogenin, thereby suppressing myoblast differentiation .

Biochemical Pathways

CoCl2 affects several biochemical pathways. It upregulates a muscle-specific E3 ubiquitin ligase MAFbx, which targets myogenin protein for proteasomal degradation . This is accompanied by changes in the Akt/Foxo and AMPK/Foxo signaling pathways . These alterations in the signaling pathways contribute to the modulation of myogenin expression at post-transcriptional and post-translational levels .

Result of Action

The action of CoCl2 results in a decrease in cell viability and suppression of myoblast proliferation . The compound’s effects are dose-dependent, with increased concentrations leading to apoptotic cell death . The apoptosis is associated with the accumulation of p53 protein, which is HIF-1α dependent .

Action Environment

The action of CoCl2 is influenced by the hypoxic microenvironment it creates. This environment plays a crucial role during tumor progression and can lead to resistance to various conventional therapies . The hypoxia-like state induced by CoCl2 allows for the investigation of cellular responses to hypoxia .

Safety and Hazards

Future Directions

Cobalt chloride has been used in various research studies and applications. For instance, it has been used in the preparation of cobalt chloride indicator papers, which can be used to test for the presence of water . It has also been studied for its thermochromic and solvochromic behavior in various solvents .

properties

IUPAC Name |

dichlorocobalt | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Co/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPFVAHMJGGAJG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Co]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2Co | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cobalt chloride (CoCl2) | |

CAS RN |

7646-79-9 | |

| Record name | Cobalt chloride (CoCl2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7646-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cobalt dichloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What are the primary cellular targets of Cobalt chloride (CoCl2) toxicity?

A1: Research shows that CoCl2 primarily injures photoreceptor cells in the retina, leading to the disappearance of cones followed by rods []. Additionally, CoCl2 exposure affects bipolar cells and the synaptic layer integrity []. It also activates Müller glia and microglia, leading to inflammatory responses [].

Q2: How does Cobalt chloride (CoCl2) affect angiogenesis?

A2: CoCl2 induces vascular damage and subsequent regeneration, sometimes leading to neovascular-like changes [, ]. This angiogenic effect is attributed to the upregulation of vascular endothelial growth factor (VEGF) and VEGF receptor gene expression, stimulated by HIF-1α accumulation [, , , , , ].

Q3: Can the detrimental effects of Cobalt chloride (CoCl2) be mitigated, and if so, how?

A3: Studies indicate that glutamate ionotropic receptor antagonists can significantly reduce the toxic effects of CoCl2 on retinal cells []. This suggests glutamate excitotoxicity plays a role in CoCl2-mediated retinal damage.

Q4: How does Cobalt chloride (CoCl2) influence mesenchymal stem cell behavior?

A4: Research demonstrates that CoCl2 enhances the migration and osteogenic differentiation of bone marrow mesenchymal stem cells (BMSCs) via the STAT3 signaling pathway []. This finding highlights its potential in bone regeneration research.

Q5: What is the molecular formula and weight of Cobalt chloride (CoCl2)?

A5: The molecular formula of anhydrous Cobalt chloride is CoCl2, and its molecular weight is 129.839 g/mol.

Q6: Is there spectroscopic data available for Cobalt chloride (CoCl2)?

A6: While the provided research papers do not specify spectroscopic data, Cobalt chloride (CoCl2) is known for its distinct spectroscopic properties, particularly its absorbance spectrum, which changes depending on its hydration state [].

Q7: How does Cobalt chloride (CoCl2) perform in polymer films, and what are its potential applications?

A7: Cobalt chloride (CoCl2) doped polymer films exhibit a color change depending on humidity levels, making them suitable for relative humidity sensing applications [].

Q8: What influences the stability of Cobalt chloride (CoCl2) in different applications?

A8: The stability of Cobalt chloride (CoCl2) can be influenced by factors such as humidity, temperature, and the presence of other chemical species. Further research is needed to determine its long-term stability in specific applications.

Q9: How does modifying the structure of Cobalt chloride (CoCl2) impact its biological activity?

A9: While the provided research focuses on Cobalt chloride (CoCl2), investigating structural analogs and their biological activities would be necessary to understand the structure-activity relationship.

Q10: Are there specific formulation strategies to enhance the stability or delivery of Cobalt chloride (CoCl2)?

A10: The research primarily employs Cobalt chloride (CoCl2) in its basic form. Further studies could explore encapsulation techniques or drug delivery systems to improve its stability, solubility, and targeted delivery.

Q11: What are the known toxicological effects of Cobalt chloride (CoCl2)?

A11: Cobalt chloride (CoCl2) can be toxic at high concentrations. Potential adverse effects include severe cardiomyopathy, vision or hearing impairments, reversible hypothyroidism, and polycythemia []. It can also induce oxidative stress, DNA damage, epigenetic changes, and cell death [].

Q12: Are there specific SHE regulations concerning Cobalt chloride (CoCl2) usage?

A12: Given its potential toxicity, handling and disposal of Cobalt chloride (CoCl2) require adherence to specific Safety, Health, and Environment (SHE) regulations. Researchers should consult relevant guidelines and safety data sheets.

Q13: Is there information available about the pharmacokinetics of Cobalt chloride (CoCl2)?

A13: The provided research predominantly focuses on the in vitro and some in vivo effects of Cobalt chloride (CoCl2). Comprehensive pharmacokinetic studies are needed to understand its absorption, distribution, metabolism, and excretion.

Q14: What in vitro models are used to study the effects of Cobalt chloride (CoCl2)?

A14: Researchers utilize various in vitro models, including primary cell cultures (retinal neurons, human umbilical vein endothelial cells) and cell lines (PC12, AML12, Neuro2A, HSC-T6, BEAS-2B, canine mammary gland tumor cells) to investigate the effects of Cobalt chloride (CoCl2) on cell viability, apoptosis, oxidative stress, and gene expression [, , , , , , , , , ].

Q15: What animal models are employed to study Cobalt chloride (CoCl2) in vivo?

A15: The research utilizes rodent models, such as rats and mice, to evaluate the effects of Cobalt chloride (CoCl2) in vivo. These models allow for investigations in the context of liver ischemia-reperfusion injury, sciatic nerve transection injury, and retinal ischemia [, , ].

Q16: Are there any known resistance mechanisms associated with Cobalt chloride (CoCl2)?

A16: The provided research primarily focuses on the effects of Cobalt chloride (CoCl2), and information regarding resistance mechanisms is limited. Further investigation is required to determine potential resistance mechanisms and cross-resistance with other compounds.

Q17: How does Cobalt chloride (CoCl2) impact the expression of pluripotency and proneural genes?

A17: CoCl2 treatment enhances the expression of pluripotency and proneural transcription factor genes in the mature retina, suggesting a potential role in retinal repair after injury [].

Q18: Does Cobalt chloride (CoCl2) influence the production of inflammatory cytokines?

A18: Studies show that exposure to compounds found in dental materials, including Cobalt chloride (CoCl2), can lead to the release of pro-inflammatory molecules like prostaglandin E2, interleukin 6, and interleukin 8 from human oral epithelial cells []. This finding highlights its potential role in inflammatory responses.

Q19: What is the impact of Cobalt chloride (CoCl2) on glucose transport in chondrocytes?

A19: Cobalt chloride (CoCl2) increases glucose uptake and upregulates GLUT1 protein expression in equine chondrocytes, suggesting that hypoxia alters the metabolic requirements of these cells [].

Q20: How does Cobalt chloride (CoCl2) affect the vase life of cut flowers?

A20: Research on Strelitzia reginae Aiton flowers demonstrates that cobalt chloride (CoCl2) treatment can positively influence vase life by increasing solution uptake, pigment content, and antioxidant enzyme activities, while decreasing bacterial growth and malondialdehyde content [].

Q21: Can Cobalt chloride (CoCl2) be used to enhance antibiotic production?

A21: In the context of Streptomyces griseus SANK 60196, the addition of Cobalt chloride (CoCl2) to the culture medium significantly increased the production of the nucleoside antibiotic A-500359 A []. This finding suggests its potential application in optimizing antibiotic production.

Q22: What are the implications of Cobalt chloride (CoCl2) in cancer research?

A22: Studies reveal that Cobalt chloride (CoCl2) can induce the formation of polyploid tumor giant cells (PGCCs) in cancer cell lines []. Additionally, it can enhance the proliferative and metastatic abilities of canine mammary tumor cells via the up-regulation of TSG-6 []. These findings suggest a complex role of Cobalt chloride (CoCl2) in cancer progression.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[3-[(4-Acetamidophenyl)sulfonylamino]-1,4-dihydroquinoxalin-2-yl]imino]-6-oxo-1-cyclohexa-1,4-dienecarboxylic acid](/img/structure/B1222516.png)

![2-{4-(2-furylmethyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B1222519.png)

![2-fluoro-N-[2-(2-methylpropyl)-1,3-dioxo-5-isoindolyl]benzamide](/img/structure/B1222522.png)

![1-amino-3-[3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]thiourea](/img/structure/B1222524.png)

![N-[3-(benzenesulfonyl)-1-cyclohexyl-2-pyrrolo[3,2-b]quinoxalinyl]benzenesulfonamide](/img/structure/B1222527.png)

![2-(Methylthio)-3-pyridinecarboxylic acid [2-[2-(4-morpholinyl)-5-(trifluoromethyl)anilino]-2-oxoethyl] ester](/img/structure/B1222531.png)

![3-{[4-(1,3,4-Oxadiazol-2-yl)phenyl]methyl}-2lambda6-thia-3-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaene-2,2-dione](/img/structure/B1222532.png)

![N3-[4-(difluoromethoxy)phenyl]-1-(3,4-dimethylphenyl)-N7-(2-hydroxyethyl)-2-mercaptoimidazo[1,2-a]pyridin-4-ium-3,7-dicarboxamide](/img/structure/B1222534.png)

![Bis[1,2-bis(diphenylphosphino)ethane]palladium(0)](/img/structure/B1222536.png)

![3,5-Dimethyl-1-phenyl-4-pyrazolecarboxylic acid [2-[4-amino-1-methyl-3-(2-methylpropyl)-2,6-dioxo-5-pyrimidinyl]-2-oxoethyl] ester](/img/structure/B1222541.png)